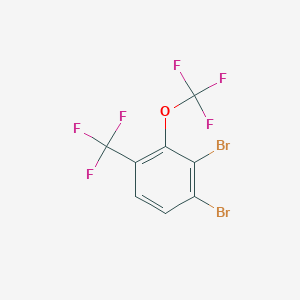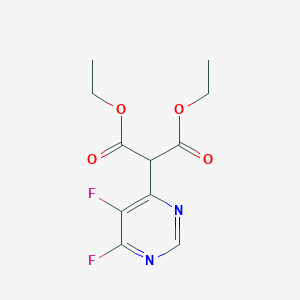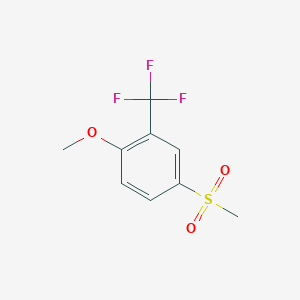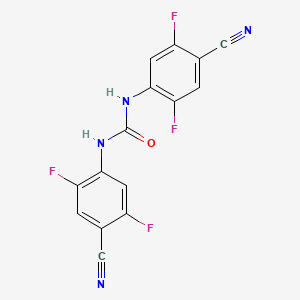
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene (4-NTTP) is a synthetic aromatic compound that has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. 4-NTTP has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, and has been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies. It has also been studied for its potential to act as an antioxidant and a neuroprotective agent.
Wirkmechanismus
The mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene is not fully understood, but it is believed to involve the modulation of gene expression and the production of reactive oxygen species (ROS). 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been shown to inhibit the expression of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been found to have anti-tumor, anti-viral, and chemosensitizing effects. In addition, 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to act as an antioxidant, protecting cells from oxidative damage, and to act as a neuroprotective agent, protecting neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments include its low cost, its easy synthesis, and its ability to modulate gene expression. However, there are some limitations to using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
The potential of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene as a therapeutic agent and as a modulator of gene expression is still being studied. Possible future directions for 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene research include further studies on its anti-tumor, anti-viral, and chemosensitizing effects, as well as its potential to act as an antioxidant and a neuroprotective agent. In addition, further research is needed to understand the mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene and to determine the optimal conditions for its use in laboratory experiments.
Synthesemethoden
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene can be synthesized from 4-nitrophenol, which is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with nitrobenzene to form 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene. This synthesis method has been found to be efficient and cost-effective, and is suitable for large-scale production.
Eigenschaften
IUPAC Name |
4-nitro-1-(4-nitrophenoxy)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5S/c14-13(15,16)24-12-7-9(18(21)22)3-6-11(12)23-10-4-1-8(2-5-10)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSBVFFCYLRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)











